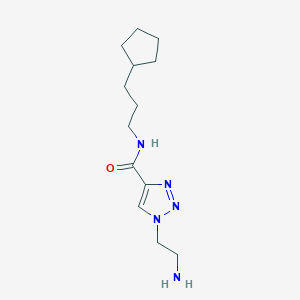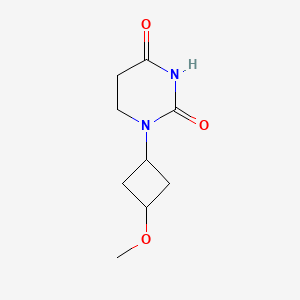
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用機序
The mechanism of action of 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory properties. Additionally, this compound can induce apoptosis in cancer cells and inhibit cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, which may contribute to its potential in treating neurological disorders.
実験室実験の利点と制限
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neurological disorder treatments. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works and to identify potential targets for therapeutic interventions. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Future research could also explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成法
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide can be synthesized using various methods. One method involves the reaction of 3-cyclopentylpropylamine with 1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then reacted with 2-bromoethylamine hydrobromide to obtain the final product.
科学的研究の応用
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been studied for its potential in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in macrophages. Another study found that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c14-7-9-18-10-12(16-17-18)13(19)15-8-3-6-11-4-1-2-5-11/h10-11H,1-9,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZIEWLHWQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)